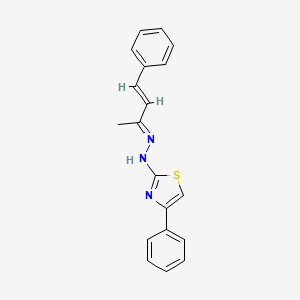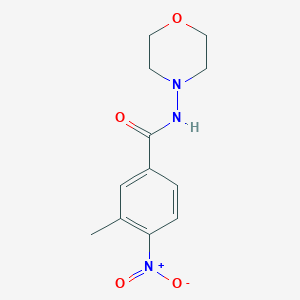
3-methyl-N-4-morpholinyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-4-morpholinyl-4-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNBA is a nitroaromatic compound that has a morpholine ring attached to it. It is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-4-morpholinyl-4-nitrobenzamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-4-morpholinyl-4-nitrobenzamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, this compound has some limitations. It is toxic and must be handled with care. It is also expensive, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3-methyl-N-4-morpholinyl-4-nitrobenzamide. One area of research is to investigate its potential as a chemotherapeutic agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is to investigate its mechanism of action in more detail. Understanding how this compound interacts with topoisomerase II could lead to the development of more effective cancer treatments. Finally, research is needed to investigate the potential side effects of this compound and its long-term effects on human health.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on this compound, including investigating its potential as a chemotherapeutic agent, understanding its mechanism of action in more detail, and investigating its potential side effects and long-term effects on human health.
Métodos De Síntesis
3-methyl-N-4-morpholinyl-4-nitrobenzamide can be synthesized through the reaction of 4-nitrobenzoyl chloride with morpholine in the presence of a base. The reaction takes place at room temperature, and the product is obtained through recrystallization. The yield of the product is around 60%, and the purity can be determined through HPLC analysis.
Aplicaciones Científicas De Investigación
3-methyl-N-4-morpholinyl-4-nitrobenzamide has been extensively studied for its potential application in cancer treatment. It has been found to inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, colon, and lung cancer. It has also been found to be effective against drug-resistant cancer cells.
Propiedades
IUPAC Name |
3-methyl-N-morpholin-4-yl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-9-8-10(2-3-11(9)15(17)18)12(16)13-14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCUXKXLFXTMKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NN2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


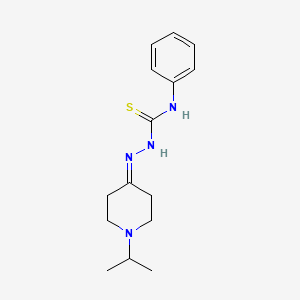

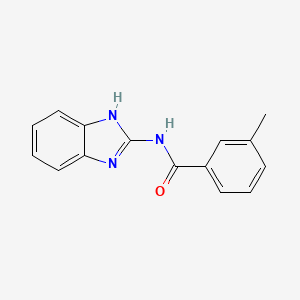
![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)
![1-[3-(5-methyl-2-furyl)acryloyl]indoline](/img/structure/B5814620.png)
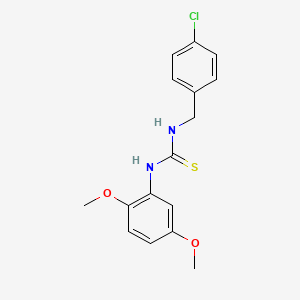

![N-cyclopropyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5814639.png)
![methyl {4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]phenyl}acetate](/img/structure/B5814655.png)
![3'-hydroxy-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5814661.png)
![2,2,2-trichloro-N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B5814683.png)
